molecular formula C8H8N4O B1393123 (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime CAS No. 1186405-20-8

(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime

Cat. No. B1393123
M. Wt: 176.18 g/mol
InChI Key: OMVHYSROYRLNAZ-NYYWCZLTSA-N
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Description

“(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime” is a chemical compound with the empirical formula C8H8N4O . It is a solid substance and is part of the heterocyclic building blocks . Oxime esters, such as this compound, have been recognized as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .


Chemical Reactions Analysis

Oxime esters, such as “(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime”, have been utilized as a versatile platform for the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc . They show high reaction activities in the N–O bond cleavage involved in organic transformation .


Physical And Chemical Properties Analysis

“(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime” is a solid substance . Its empirical formula is C8H8N4O , and its molecular weight is 176.18 . The SMILES string representation of this compound is Cn1cnc2cc(\C=N\O)cnc12 .

Scientific Research Applications

1. Visible-light-mediated synthesis of oxime esters

  • Summary of the application: Oxime esters are useful scaffolds in many organic chemistry transformations. A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported .
  • Methods of application: Aldehydes, aniline, and N -hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction, and eosin Y was used as a crucial photocatalyst for the reaction .
  • Results or outcomes: Wide ranges of aldehydes and NHPI esters were well tolerated in this reaction method, generating various oxime esters with high efficiency under mild reaction conditions .

2. Oxime Esters as Building Blocks for Heterocycle Formation

  • Summary of the application: Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry .
  • Methods of application: Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
  • Results or outcomes: Oxime esters have been used for the synthesis of various 5-membered and 6-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, quinoline, isoquinoline, pyridine, benzene, and pyrimidines .

3. Reductive Acylation of Oximes

  • Summary of the application: A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .
  • Methods of application: The resulting enamides are isolated in good yields and excellent purity .
  • Results or outcomes: This method provides a new approach to the synthesis of enamides, which are important building blocks in organic synthesis .

4. Oxidation of Oximes

  • Summary of the application: Oximes can be oxidized to form various useful compounds .
  • Methods of application: The use of m -CPBA as an oxidant in ethyl acetate enables an efficient oxidation of oximes .
  • Results or outcomes: This oxidation method provides a new approach to the synthesis of various organic compounds .

5. Reductive Acylation of Oximes

  • Summary of the application: A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .
  • Methods of application: The resulting enamides are isolated in good yields and excellent purity .
  • Results or outcomes: This method provides a new approach to the synthesis of enamides, which are important building blocks in organic synthesis .

6. Oxidation of Oximes

  • Summary of the application: Oximes can be oxidized to form various useful compounds .
  • Methods of application: The use of m -CPBA as an oxidant in ethyl acetate enables an efficient oxidation of oximes .
  • Results or outcomes: This oxidation method provides a new approach to the synthesis of various organic compounds .

Future Directions

Oxime esters, such as “(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime”, have gained great attention in the last decade due to their wide applications in the synthesis of various heterocycle scaffolds . They are emerging as the first-line building blocks in modern heterocyclic chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

(NE)-N-[(3-methylimidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-5-10-7-2-6(4-11-13)3-9-8(7)12/h2-5,13H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHYSROYRLNAZ-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1N=CC(=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674127
Record name N-[(E)-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime

CAS RN

1186405-20-8
Record name N-[(E)-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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